molecular formula C21H23N3O4S B14938439 Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B14938439
M. Wt: 413.5 g/mol
InChI Key: DCEXJGOBMOBWNN-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 2-methylpropyl group at position 2 and a thiazole ring at position 2. The thiazole moiety is further functionalized with an acetamide linker and an ethyl ester group.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2-methylpropyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H23N3O4S/c1-4-28-18(25)9-14-12-29-21(22-14)23-19(26)17-11-24(10-13(2)3)20(27)16-8-6-5-7-15(16)17/h5-8,11-13H,4,9-10H2,1-3H3,(H,22,23,26)

InChI Key

DCEXJGOBMOBWNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The isoquinoline derivative and the thiazole ring are then coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and thiazole rings.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The thiazole ring is susceptible to nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinoline ring can lead to the formation of quinoline derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazole and isoquinoline derivatives.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isoquinoline derivative can intercalate into DNA, disrupting its function and leading to cell death. The ester group can undergo hydrolysis, releasing the active components of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a family of ethyl thiazol-4-yl acetates with variations in substituents on the quinoline/isoquinoline and thiazole rings. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Notes
Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate C₂₂H₂₄N₄O₄S 452.51 2-methylpropyl (isoquinoline), ester (thiazole) ~2.1* Higher lipophilicity due to isobutyl group; potential for enhanced membrane permeability
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate C₂₂H₂₄N₄O₅S 480.52 4-hydroxy (quinoline), isobutyl ~1.5* Hydroxy group increases polarity; may improve aqueous solubility
Ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate (K844-0628) C₁₈H₁₇N₃O₅S 387.41 Methyl (quinoline), hydroxy 1.657 Lower molecular weight and logP; optimized for pharmacokinetics
Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate C₁₈H₁₇N₅O₄S₂ 431.49 Quinazolinone core, sulfanyl linker ~0.9* Sulfur-containing linker may enhance metabolic stability

Key Findings:

Substituent Effects on Lipophilicity: The 2-methylpropyl group in the target compound increases logP (~2.1) compared to the methyl-substituted analog K844-0628 (logP = 1.657), suggesting superior lipid membrane penetration .

Structural Flexibility and Bioactivity: The thiazole-4-yl acetate scaffold is conserved across analogs, but modifications in the quinoline/isoquinoline region (e.g., hydroxy vs. oxo groups) alter hydrogen-bonding capacity. For example, the 4-hydroxy group in ’s compound may enhance target binding via H-bond interactions .

Synthetic Considerations: The isobutyl group in the target compound likely requires multi-step alkylation or Grignard reactions, contrasting with simpler methyl group installation in K844-0628 . Crystallographic data for related compounds (e.g., ’s methoxyimino derivative) highlight the role of substituents in molecular packing and stability .

Biological Activity

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

The compound features an isoquinoline backbone linked to a thiazole moiety, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Isoquinoline derivatives have been shown to possess antibacterial and antifungal properties. The thiazole ring is also known for its role in enhancing antimicrobial activity.
  • Anticancer Properties : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

Biological ActivityReference
Antimicrobial
Anticancer
Anti-inflammatory

Case Studies

  • Antimicrobial Evaluation :
    In a study examining the antimicrobial properties of various isoquinoline derivatives, this compound was tested against common bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections.
  • Anticancer Research :
    A recent investigation into the anticancer effects of thiazole derivatives highlighted that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines. The study reported IC50 values indicating that the compound effectively inhibited cell proliferation in a dose-dependent manner.
  • Inflammatory Response Modulation :
    Another study focused on the anti-inflammatory properties of thiazole derivatives found that this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.

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